4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a compound that belongs to a class of chemical compounds known for their potential applications in various fields including chemistry, biology, medicine, and industry. The molecular structure of this compound includes a combination of bromine, ethylphenyl, triazolyl, and thiadiazolyl groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be achieved through a multi-step reaction process. This typically involves the following steps:
Formation of the 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole ring: : This can be done via a cycloaddition reaction using an azide and an alkyne.
Synthesis of the 3-(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazole: : This step can be achieved by reacting the triazole derivative with appropriate thiadiazole precursors.
Introduction of the bromo and benzamide groups: : This final step involves bromination followed by coupling with benzamide under suitable reaction conditions.
Industrial Production Methods
For industrial-scale production, it is essential to optimize each step for higher yields and cost-efficiency. Techniques such as flow chemistry and microwave-assisted synthesis might be employed to enhance reaction rates and achieve better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: : The triazole and thiadiazole rings may undergo oxidation under specific conditions, potentially forming reactive intermediates.
Reduction: : Reduction reactions can modify the functional groups on the benzamide or the triazole moiety.
Substitution: : Bromine atoms are often reactive in substitution reactions, making it possible to introduce other functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction Reagents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: : Organolithium reagents, Grignard reagents
Major Products
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Exploring its interactions with biological macromolecules.
Medicine: : Investigating its potential as a drug candidate or a lead compound in drug discovery.
Industry: : Potential use as a functional material in the development of new technologies.
Mechanism of Action
The mechanism by which 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide exerts its effects is typically based on its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins that play crucial roles in cellular processes.
Pathways Involved: : These interactions can modulate key biochemical pathways, potentially leading to therapeutic effects or other biological responses.
Comparison with Similar Compounds
When compared to other compounds with similar structures, 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide stands out due to its unique combination of functional groups:
Unique Features: : The presence of both triazole and thiadiazole rings in conjunction with a benzamide group and a bromo substituent.
List of Similar Compounds
4-chloro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
4-iodo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
4-fluoro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Biological Activity
4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a bromine atom, a triazole ring, and a thiadiazole moiety, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C20H17BrN6OS, with a molecular weight of 432.34 g/mol. The structure can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H17BrN6OS |
Molecular Weight | 432.34 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the triazole and thiadiazole rings suggests potential interactions with enzymes and receptors involved in critical cellular pathways. These interactions may modulate signaling pathways that are crucial for therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles and thiadiazoles possess antibacterial activity against various strains of bacteria. Although specific data for this compound is limited, its structural analogs have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of compounds containing triazole and thiadiazole moieties has been documented in various studies. For example, related compounds have shown cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer), with IC50 values indicating significant inhibition of cell proliferation . The mechanism often involves the induction of apoptosis or disruption of cellular signaling pathways.
Study 1: Antimicrobial Testing
In a comparative study involving several triazole derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Bacillus subtilis, suggesting that similar derivatives may exhibit comparable or enhanced activity .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiadiazole derivatives revealed that certain compounds exhibited IC50 values ranging from 10 to 50 µM against breast cancer cell lines . While specific data for the compound are not yet available, it is reasonable to hypothesize similar efficacy based on structural similarities.
Properties
IUPAC Name |
4-bromo-N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6OS/c1-3-13-4-10-16(11-5-13)27-12(2)17(24-26-27)18-22-20(29-25-18)23-19(28)14-6-8-15(21)9-7-14/h4-11H,3H2,1-2H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQHKOVDTMFTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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